Indole-7-carboxaldehyde chemical properties and structure
Indole-7-carboxaldehyde chemical properties and structure
An In-depth Technical Guide to Indole-7-carboxaldehyde: Properties, Synthesis, and Applications
Executive Summary: Indole-7-carboxaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by an indole nucleus fused to a benzene ring bearing an aldehyde group at position 7, this compound offers a unique combination of aromatic reactivity and versatile functional group chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals targeting neurological disorders, cancer, and inflammatory conditions.[1] This guide provides a comprehensive technical overview of Indole-7-carboxaldehyde, detailing its molecular structure, physicochemical and spectroscopic properties, established synthetic protocols, characteristic reactivity, and diverse applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
Indole-7-carboxaldehyde, a member of the indole family, possesses a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[2][3] The aldehyde functional group (-CHO) is substituted at the 7th position of the indole core.
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IUPAC Name: 1H-indole-7-carbaldehyde[3]
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Common Synonyms: 7-Formylindole, Indole-7-aldehyde[1]
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CAS Number: 1074-88-0[1]
The structure combines the electron-rich nature of the indole ring with the electrophilic character of the aldehyde, defining its chemical behavior and utility in synthesis.
Caption: Chemical structure of 1H-indole-7-carbaldehyde.
Physicochemical Properties
Indole-7-carboxaldehyde is typically supplied as a yellow crystalline powder.[1][2] Its physical and chemical properties are summarized in the table below. The compound's stability and ease of handling make it a practical choice for various laboratory applications.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [1][3] |
| Molecular Weight | 145.16 g/mol | [1][3] |
| Appearance | Yellow Crystalline Solid/Powder | [1][2] |
| Melting Point | 87-91 °C | [4] |
| Purity | ≥ 97-98% (HPLC) | [1] |
| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane | [4][5] |
| SMILES String | O=Cc1cccc2cc[nH]c12 | [6] |
| InChI Key | XQVZDADGTFJAFM-UHFFFAOYSA-N | [7] |
Spectroscopic Profile
The structural identity of Indole-7-carboxaldehyde is unequivocally confirmed through standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehyde proton (around 10.0 ppm), the N-H proton of the indole ring (a broad singlet), and a series of multiplets in the aromatic region corresponding to the protons on the bicyclic system.
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¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the aldehyde carbonyl carbon (around 185 ppm), in addition to signals for the eight other carbons of the indole core.[8]
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Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M+) at m/z 145, corresponding to the molecular weight of the compound.[3][7][9]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde group (typically 1680-1700 cm⁻¹) and a peak for the N-H stretch of the indole ring (around 3200-3400 cm⁻¹).
Synthesis and Manufacturing
The synthesis of Indole-7-carboxaldehyde can be achieved through several established routes. A prevalent and reliable laboratory-scale method involves the oxidation of the corresponding alcohol, (1H-indol-7-yl)methanol. This approach is valued for its efficiency and the high purity of the resulting product.
Synthetic Pathway: Oxidation of (1H-indol-7-yl)methanol
This method utilizes activated manganese(IV) oxide (MnO₂), a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. The reaction is typically performed in a chlorinated solvent like dichloromethane at room temperature.[2]
Caption: Workflow for the synthesis of Indole-7-carboxaldehyde.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis and serves as a self-validating system for producing high-purity Indole-7-carboxaldehyde.[2]
Materials:
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(1H-indol-7-yl)methanol
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Activated Manganese(IV) Oxide (MnO₂, 85%)
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH)
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Silica Gel (for filtration and column chromatography)
Procedure:
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Dissolution: Dissolve (1H-indol-7-yl)methanol (e.g., 8.0 g, 54.3 mmol) in anhydrous dichloromethane (400 mL) in an appropriately sized round-bottom flask equipped with a magnetic stir bar.[2]
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Oxidation: To the stirred solution, add activated manganese(IV) oxide (e.g., 41.0 g, 0.40 mol) in one portion. The reaction is exothermic and may require initial cooling.[2]
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Reaction Monitoring: Stir the resulting black suspension at room temperature for an extended period (e.g., 72 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[2]
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Work-up & Filtration: Upon completion, add additional dichloromethane (200 mL) and methanol (400 mL) to the mixture. Filter the suspension through a pad of silica gel or Celite® to remove the solid manganese oxides. Wash the filter cake thoroughly with a DCM/MeOH mixture to ensure complete recovery of the product.[2][10]
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Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[2]
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Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane-ethyl acetate gradient system, to afford pure 1H-indole-7-carboxaldehyde as a yellow solid.[2][10] A typical yield for this process is reported to be around 83%.[2]
Chemical Reactivity and Derivatization
Indole-7-carboxaldehyde is a versatile synthetic intermediate due to the reactivity of both the aldehyde group and the indole nucleus.[1]
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Aldehyde Reactions: The aldehyde functionality readily undergoes standard transformations such as oxidation to indole-7-carboxylic acid, reduction to (1H-indol-7-yl)methanol, and various condensation reactions (e.g., Wittig, Knoevenagel) to form larger, more complex molecules.[1]
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Indole Nucleus Reactions: The indole ring, particularly the N-H position, can be protected or alkylated. For instance, it can be methylated using chloromethane.[11] The electron-rich nature of the ring also allows for electrophilic substitution reactions, although the position of substitution can be influenced by the directing effect of the existing aldehyde group.
Its utility as a reactant is demonstrated in the preparation of a wide range of bioactive compounds, including antiandrogens, antiplatelet agents, and inhibitors of various enzymes and receptors.
Applications in Research and Drug Development
The indole scaffold is a "privileged structure" in medicinal chemistry, present in numerous natural products and pharmaceuticals like serotonin and melatonin.[12] Indole-7-carboxaldehyde serves as a critical starting material for accessing novel indole derivatives with therapeutic potential.[1][13]
Key Application Areas:
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Pharmaceutical Synthesis: It is a key intermediate for drugs targeting neurological disorders, cancer, and other diseases.[1] Its derivatives have been investigated as potent antitubulin agents, insulin receptor activators, and kinase inhibitors.
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Organic Synthesis: It acts as a foundational building block for constructing complex heterocyclic systems, such as fused pyrroloquinolinedicarboxylates.[2]
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Biochemical Research: The compound is used in studies of tryptophan metabolism and its relationship to serotonin production, which has implications for mood disorders.[1]
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Materials Science: It is employed in the creation of fluorescent probes for biological imaging and as a building block for novel dyes and agrochemicals.[1]
Safety, Handling, and Storage
As a laboratory chemical, Indole-7-carboxaldehyde requires careful handling in accordance with good industrial hygiene and safety practices.[14]
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Hazard Classification: It is classified as harmful if swallowed (Acute Tox. 4) and may cause an allergic skin reaction (Skin Sens. 1).[3] The corresponding GHS pictogram is an exclamation mark (GHS07).
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses or faceshields, chemical-resistant gloves, and a dust mask (e.g., N95), should be worn when handling the solid.
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Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[14]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage is refrigerated at 0-8°C.[1] The material is noted to be air-sensitive, suggesting storage under an inert atmosphere may be beneficial for long-term stability.[15][17]
Conclusion
Indole-7-carboxaldehyde is a high-value chemical intermediate with a well-defined property profile and robust synthetic accessibility. Its unique structure provides a versatile platform for chemical modification, enabling the synthesis of diverse and complex molecules. Its established importance and continued application in medicinal chemistry and materials science solidify its role as a cornerstone building block for innovation in drug discovery and beyond.
References
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Thermophysical Properties of indole-7-carboxaldehyde. (n.d.). Chemcasts. [Link]
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Chemical Properties of Indole-7-carboxaldehyde (CAS 1074-88-0). (n.d.). Cheméo. [Link]
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Indole-3-carbaldehyde. (n.d.). Wikipedia. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). ResearchGate. [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). (Source not publicly available)
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). (Source not publicly available)
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(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. [Link]
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Indole-7-carboxaldehyde. (n.d.). NIST WebBook. [Link]
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